molecular formula C23H25F3N2OS B3330877 2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol CAS No. 756419-50-8

2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol

Cat. No.: B3330877
CAS No.: 756419-50-8
M. Wt: 434.5 g/mol
InChI Key: DZXLBFKUNCJTDP-UHFFFAOYSA-N
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Description

The compound 2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol is a complex organic molecule known for its distinctive trifluoromethyl group and thioxanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol typically involves the following steps:

  • Formation of the Thioxanthene Core: : The initial step is the synthesis of the thioxanthene core, which can be achieved through a Friedel-Crafts alkylation reaction using appropriate aromatic compounds and sulfur reagents.

  • Incorporation of the Trifluoromethyl Group: : The trifluoromethyl group is introduced through the reaction of a trifluoromethylating agent, such as trifluoromethyl iodide, with the thioxanthene derivative under suitable conditions, often involving the presence of a base and a catalyst.

  • Formation of the Piperazine Ring: : The piperazine ring is synthesized by reacting an appropriate alkyl halide with a piperazine precursor, typically in the presence of a strong base.

  • Allylation and Final Ethanol Group Addition: : The compound is then allylated using an appropriate allyl halide, followed by the addition of ethanol under specific reaction conditions to achieve the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the thioxanthene core is oxidized to form sulfoxides or sulfones.

  • Reduction: : It can also be reduced under certain conditions to yield hydrogenated derivatives.

  • Substitution: : Substitution reactions, such as nucleophilic substitution, can occur at specific sites within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

  • Substitution: : Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly employed.

Major Products

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Hydrogenated derivatives of the parent compound.

  • Substitution: : Derivatives with substituted functional groups, altering the molecule's properties.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and materials, and its unique structure allows it to participate in diverse chemical reactions.

Biology

In biological research, the compound is utilized in studies involving receptor binding and enzymatic activity due to its piperazine ring and trifluoromethyl group, which often exhibit significant biological activity.

Medicine

The medical applications of this compound are vast, including its potential use in developing pharmaceuticals targeting specific pathways and receptors. It may also be explored for its role in drug delivery systems.

Industry

Industrially, the compound is employed in creating specialized materials, such as polymers and coatings, which benefit from its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and ion channels. The trifluoromethyl group enhances its lipophilicity, improving cell membrane permeability, while the piperazine ring facilitates binding to specific targets, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-(2-(Difluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol

  • 2-(4-(3-(2-(Trifluoromethyl)-9H-anthracen-9-yl)allyl)piperazin-1-yl)ethanol

Uniqueness

Compared to similar compounds, 2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol stands out due to the presence of the trifluoromethyl group on the thioxanthene core, which significantly influences its chemical reactivity and biological activity. This unique feature enhances its potential in various applications, distinguishing it from its analogs.

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Properties

CAS No.

756419-50-8

Molecular Formula

C23H25F3N2OS

Molecular Weight

434.5 g/mol

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]prop-2-enyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-8,16,18,29H,9-15H2

InChI Key

DZXLBFKUNCJTDP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)CC=CC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Isomeric SMILES

C1CN(CCN1CCO)C/C=C/C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Canonical SMILES

C1CN(CCN1CCO)CC=CC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol
Reactant of Route 2
2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol
Reactant of Route 3
2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol
Reactant of Route 4
2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol
Reactant of Route 5
2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol

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